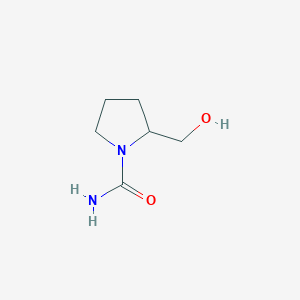

2-(hydroxymethyl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

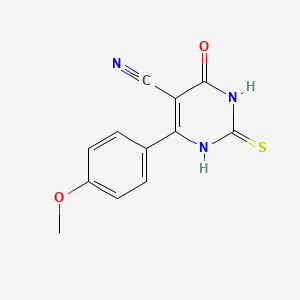

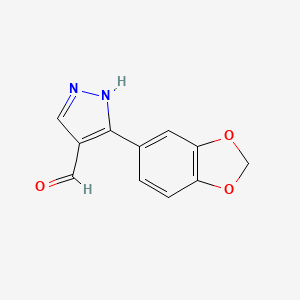

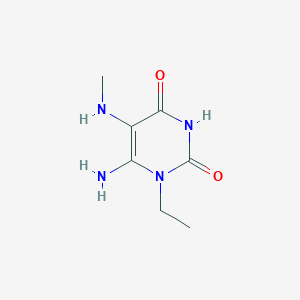

“2-(hydroxymethyl)pyrrolidine-1-carboxamide” belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies :Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of “this compound” is characterized by the presence of a hydroxymethyl group and a carboxamide group attached to the pyrrolidine ring .Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to undergo a variety of chemical reactions . For instance, pyrrolidine-2,5-dione is a versatile scaffold that can be prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

2-(hydroxymethyl)pyrrolidine-1-carboxamide derivatives have been utilized in various chemical transformations. For instance, certain derivatives undergo acid-catalyzed ring opening to form dibenzoxanthenes, diarylmethanes, and calixarenes (Gazizov et al., 2015). Additionally, these compounds play a role in asymmetric acylation, aiding in the synthesis of chiral compounds, which are crucial in developing pharmaceuticals (Ito et al., 1984).

Biocatalysis

In the realm of biocatalysis, these compounds have been used in the enantioselective hydrolysis of pyrrolidine dicarboxamides, demonstrating their potential in organic synthesis (Chen et al., 2012).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Some compounds show significant activity against bacterial and fungal strains, which could be vital in the development of new antimicrobial agents (Zhuravel et al., 2005).

Cancer Research

In cancer research, certain derivatives have been studied for their effects on cell viability and apoptosis in human hepatocellular carcinoma cells. These findings are instrumental in understanding the compound's potential as a therapeutic agent for treating liver cancer (Ramezani et al., 2017).

Crystallography

The study of the crystal and molecular structure of these compounds, like (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, contributes to the understanding of their chemical properties, which is crucial for their application in synthesis and drug design (Chen et al., 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-(Hydroxymethyl)pyrrolidine-1-carboxamide, also known as Dihydrouracil, belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom

Mode of Action

These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKMVGSBOOTVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)

![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)

amine](/img/structure/B6142292.png)

![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)

![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)

![2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142357.png)